molecular formula C11H10N2O3 B12891409 N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 64360-14-1

N-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B12891409
CAS No.: 64360-14-1
M. Wt: 218.21 g/mol
InChI Key: ACKGTXVDRBBHJE-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group attached to a methylisoxazole carboxamide, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxyphenyl isoxazole. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)retinamide:

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the synthesis of liquid crystal polymers.

Uniqueness

N-(4-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide is unique due to its combination of a hydroxyphenyl group and a methylisoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64360-14-1

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(16-13-7)11(15)12-8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,15)

InChI Key

ACKGTXVDRBBHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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